molecular formula C9H17NO2 B1381950 [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol CAS No. 1267956-65-9

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

Cat. No.: B1381950
CAS No.: 1267956-65-9
M. Wt: 171.24 g/mol
InChI Key: ZANJSIVYKRDCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol: is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol It is characterized by the presence of a morpholine ring attached to a cyclopropylmethanol moiety

Scientific Research Applications

Chemistry: In chemistry, [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new pharmaceuticals targeting specific pathways or receptors .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the cyclopropylmethanol, followed by nucleophilic substitution with morpholine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

Mechanism of Action

The mechanism of action of [1-(Morpholin-4-ylmethyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially modulating their activity. The cyclopropyl group may provide steric hindrance, influencing the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Uniqueness: The combination of the morpholine ring and the cyclopropyl group in this compound imparts unique chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

[1-(morpholin-4-ylmethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-8-9(1-2-9)7-10-3-5-12-6-4-10/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANJSIVYKRDCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN2CCOCC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol
Reactant of Route 3
Reactant of Route 3
[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol
Reactant of Route 4
Reactant of Route 4
[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol
Reactant of Route 5
Reactant of Route 5
[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol
Reactant of Route 6
Reactant of Route 6
[1-(Morpholin-4-ylmethyl)cyclopropyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.